Rabeprazole Sulfide N-Oxide

Description

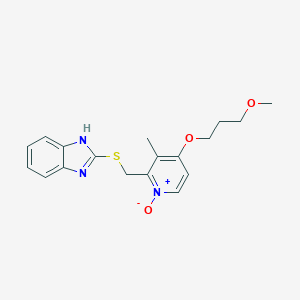

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSOUPMFBQXHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582521 | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924663-40-1 | |

| Record name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924663-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Rabeprazole Sulfide N-Oxide?

An In-Depth Technical Guide to the Chemical Structure of Rabeprazole Sulfide N-Oxide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a significant metabolite and impurity of the proton pump inhibitor (PPI) Rabeprazole. Designed for researchers, scientists, and drug development professionals, this document delineates the molecule's chemical identity, structural features, and physicochemical properties. It further explores its metabolic origins within the broader context of Rabeprazole's biotransformation, details its chemical synthesis and characterization, and discusses its relevance in pharmaceutical quality control and drug safety. The guide integrates detailed experimental protocols, data tables, and explanatory diagrams to offer a holistic and field-proven understanding of this compound.

Introduction: The Context of Rabeprazole and Its Derivatives

Rabeprazole is a widely prescribed proton pump inhibitor that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase in gastric parietal cells.[1] As with any pharmaceutical agent, understanding its metabolic fate and the profile of its related substances is paramount for ensuring safety and efficacy. Rabeprazole undergoes extensive metabolism, primarily through a non-enzymatic reduction to Rabeprazole Sulfide (also known as Rabeprazole Thioether), with enzymatic pathways involving cytochrome P450 isoenzymes CYP2C19 and CYP3A4 playing a lesser role.[2][3]

This compound emerges as a notable compound in this context, identified as both a metabolite and a process-related impurity in the synthesis of Rabeprazole.[4][5] Its presence can impact the quality and safety of the final drug product, necessitating its thorough characterization and control. This guide provides an in-depth analysis of its chemical structure and properties.

Chemical Identity and Structure Elucidation

The definitive chemical structure of this compound is characterized by a benzimidazole core linked via a methylthio group to a pyridine N-oxide ring, which is further substituted with methyl and methoxypropoxy groups.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole | [6][7] |

| CAS Number | 924663-40-1 | [6][7][8][9] |

| Molecular Formula | C18H21N3O3S | [6][7][9] |

| Molecular Weight | 359.44 g/mol | [6] |

| SMILES | COCCCOc1ccn(=O)c(CSc2nc3ccccc3[nH]2)c1C | [9] |

| InChI | InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | [9] |

The structure incorporates several key functional groups:

-

Benzimidazole Ring: A bicyclic aromatic system fundamental to the PPI class.

-

Pyridine N-Oxide: The pyridine ring is oxidized at the nitrogen atom, which alters its electronic properties and stability.

-

Sulfide Linkage (-S-): Connects the methylene bridge to the benzimidazole ring. This is distinct from the sulfoxide group in the parent Rabeprazole molecule.

-

Methoxypropoxy Side Chain: An ether linkage that contributes to the molecule's lipophilicity.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, analysis, and formulation.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in Methanol, DMSO | [6] |

| Storage Conditions | 2-8 °C | [6][7] |

Metabolic and Synthetic Context

This compound is formed through metabolic pathways and can also arise as a byproduct during the synthesis of Rabeprazole. Understanding these pathways is crucial for controlling its presence.

Metabolic Pathway of Rabeprazole

Rabeprazole's metabolism is unique among PPIs due to its significant non-enzymatic pathway.[3] The primary route involves reduction to Rabeprazole Sulfide. Subsequent oxidation reactions, potentially mediated by hepatic enzymes, can lead to the formation of N-oxide and sulfone derivatives.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis and Characterization

This section provides a representative protocol for the synthesis and verification of this compound, synthesized from established literature methods. [1][4]

Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine N-oxide

-

Rationale: The N-oxidation of the pyridine ring is a prerequisite. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation. The reaction is performed at a low temperature to control the exothermic reaction and prevent side product formation.

-

Protocol:

-

Dissolve 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (1.0 eq) in chloroform.

-

Cool the solution to approximately 5°C using an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise over 1 hour, maintaining the temperature below 10°C.

-

Stir the reaction mixture at this temperature for an additional hour.

-

Quench the reaction by washing with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide intermediate. This product is often used immediately in the next step due to its potential instability. [1]

-

Synthesis of this compound

-

Rationale: A nucleophilic substitution reaction where the thiolate of 2-mercaptobenzimidazole displaces the chloride on the N-oxide intermediate. The use of a base like sodium hydroxide deprotonates the thiol, forming the more nucleophilic thiolate anion.

-

Protocol:

-

Prepare a solution of 2-mercaptobenzimidazole (1.0 eq) in an aqueous alkali solution (e.g., NaOH).

-

Add the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine N-oxide intermediate (1.0 eq) from the previous step to the solution.

-

Heat the mixture to 70-75°C and stir for 4 hours or until reaction completion is confirmed by TLC.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Structural Characterization

-

Rationale: A combination of mass spectrometry and NMR spectroscopy provides unambiguous structural confirmation.

-

Methodologies:

-

Mass Spectrometry (LC-MS): The sample is analyzed to confirm the molecular weight. The expected protonated molecular ion [M+H]+ would be observed at m/z 360.1, confirming the molecular formula C18H21N3O3S. [10] * Nuclear Magnetic Resonance (¹H NMR): The spectrum provides information on the proton environment. Key expected signals would include distinct aromatic protons for the benzimidazole and pyridine rings, singlets for the methyl groups, and triplets/multiplets corresponding to the methoxypropoxy chain protons. The chemical shifts will differ from Rabeprazole due to the N-oxide and sulfide functionalities. [4]

-

Significance in Drug Development and Quality Control

As a known impurity, the presence of this compound in the active pharmaceutical ingredient (API) must be monitored and controlled within limits set by regulatory bodies like the ICH. [4]Its synthesis is therefore essential for developing validated analytical methods (e.g., HPLC) to detect and quantify it in bulk drug batches. Furthermore, as a metabolite, its characterization is important for understanding the complete pharmacokinetic and safety profile of Rabeprazole.

Conclusion

This compound is a structurally significant derivative of Rabeprazole. Its chemical identity has been firmly established through comprehensive spectroscopic analysis. A clear understanding of its formation through both metabolic and synthetic pathways is critical for pharmaceutical scientists. The protocols and data presented in this guide serve as a valuable resource for researchers involved in the development, manufacturing, and analysis of Rabeprazole, ensuring the quality and safety of this important therapeutic agent.

References

-

PharmGKB. Rabeprazole Pathway, Pharmacokinetics. Link

-

Fuhr, U., & Jetter, A. (2002). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. PubMed. Link

-

Small Molecule Pathway Database (SMPDB). Rabeprazole Metabolism Pathway. Link

-

McTavish, D., & Buckley, M. M. (1996). Review article: the pharmacokinetics of rabeprazole in health and disease. PubMed. Link

-

De Francesco, V., et al. (2006). A review of rabeprazole in the treatment of acid-related diseases. PMC - NIH. Link

-

LGC Standards. Rabeprazole Sulfide. Link

-

PubChem - NIH. Rabeprazole sulfone N-oxide. Link

-

PubChem - NIH. Rabeprazole N-oxide. Link

-

Allmpus. This compound. Link

-

Semantic Scholar. Synthesis of degradants and impurities of rabeprazole. Link

-

Google Patents. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor. Link

-

Taylor & Francis Online. Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Link

-

ResearchGate. Identification and synthesis of potential impurities of rabeprazole sodium. Link

-

Chemxtel Labs. Rabeprazole Archives. Link

-

Simson Pharma Limited. This compound | CAS No- 924663-40-1. Link

-

United States Biological. This compound - Data Sheet. Link

-

ResearchGate. Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. Link

-

LGC Standards. This compound. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ClinPGx [clinpgx.org]

- 3. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. allmpus.com [allmpus.com]

- 7. usbio.net [usbio.net]

- 8. Rabeprazole Sulfide | CAS 117977-21-6 | LGC Standards [lgcstandards.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. researchgate.net [researchgate.net]

The Synthesis of Rabeprazole Sulfide N-Oxide: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways leading to Rabeprazole Sulfide N-Oxide, a significant related substance in the manufacturing of the proton pump inhibitor, Rabeprazole. Understanding and controlling the formation of this impurity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document delves into the primary synthetic strategies, the underlying chemical principles, and detailed experimental protocols to provide researchers and drug development professionals with a comprehensive resource.

Introduction: The Significance of Rabeprazole N-Oxide

Rabeprazole, marketed as its sodium salt, is a widely used medication for treating acid-related gastrointestinal disorders.[1][2] During its synthesis, several related compounds and potential impurities can form, including this compound.[1][3][4][5] Regulatory bodies mandate the stringent control and characterization of such impurities.[2][4] This guide focuses on the synthetic routes to this compound, providing the foundational knowledge required for its identification, synthesis as a reference standard, and the development of control strategies in Rabeprazole production.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct strategies:

-

Direct Oxidation of Rabeprazole: This pathway involves the N-oxidation of the pyridine ring of the Rabeprazole molecule.

-

Stepwise Synthesis from N-Oxidized Precursors: This more common approach involves the synthesis of an N-oxidized pyridine intermediate, followed by coupling with 2-mercaptobenzimidazole and subsequent oxidation of the resulting sulfide.

This guide will elaborate on the second, more controlled, and widely documented pathway.

Pathway I: Stepwise Synthesis via N-Oxidized Intermediates

This synthetic route offers a more controlled approach to obtaining this compound. The key steps involve the initial N-oxidation of the pyridine precursor, followed by condensation and a final oxidation of the sulfide linkage.

Step 1: N-Oxidation of the Pyridine Precursor

The synthesis commences with the N-oxidation of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine. This step is crucial as it introduces the N-oxide functionality early in the synthetic sequence. Meta-chloroperbenzoic acid (m-CPBA) is a commonly employed oxidizing agent for this transformation due to its selectivity and effectiveness in forming N-oxides.[1][2][3]

Experimental Protocol: Synthesis of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-1-oxide [2]

-

Dissolve 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (3.0 g, 13.06 mmol) in chloroform (27 ml).

-

Cool the solution to 5°C.

-

Add m-CPBA (2.48 g, 14.37 mmol) portion-wise over 1 hour, maintaining the temperature at 5°C.

-

Continue stirring for an additional hour at the same temperature.

-

Upon reaction completion, wash the mixture with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer and concentrate it under vacuum.

-

Triturate the residue with ethyl acetate to precipitate the product.

-

Filter the solid and dry it at 40°C overnight to yield 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-1-oxide (2.57 g, 80% yield).

Step 2: Condensation with 2-Mercaptobenzimidazole

The resulting N-oxide intermediate is then condensed with 2-mercaptobenzimidazole. This reaction typically proceeds in the presence of a base, such as sodium hydroxide, in a suitable solvent system like aqueous acetone.[3][6] This step forms the thioether linkage, creating the this compound precursor.

Experimental Protocol: Synthesis of 2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl-1-oxide]methyl]thio]-1H-benzimidazole [3]

-

To a stirred solution of 2-mercaptobenzimidazole (10.0 g, 66.6 mmol) in water (50.0 mL) and sodium hydroxide (5.9 g, 147.5 mmol), add a solution of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-1-oxide (15.5 g, 63.1 mmol) in acetone (50.0 mL).

-

Stir the reaction mixture for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product into chloroform (40 mL). The resulting solution containing the sulfide intermediate is used directly in the next step.

Step 3: Oxidation of the Sulfide to Sulfoxide

The final step is the selective oxidation of the sulfide intermediate to the corresponding sulfoxide. This is a critical transformation, and m-CPBA is again a favored reagent.[1][3][6][7] The reaction conditions, particularly temperature, must be carefully controlled to prevent over-oxidation to the sulfone byproduct.[3]

Experimental Protocol: Synthesis of this compound [7]

-

Take the chloroform solution of the sulfide intermediate from the previous step.

-

Cool the solution to -10°C.

-

Add m-CPBA under controlled conditions.

-

Stir the reaction mixture for 45 minutes at -10°C.

-

Upon completion, work up the reaction mixture to isolate the crude this compound.

-

Purify the product by crystallization to obtain the final compound with a yield of approximately 72%.

Visualizing the Pathway

Caption: Stepwise synthesis of this compound.

Pathway II: Oxidation of this compound Precursor in Acidic Media

An alternative patented approach involves the oxidation of the this compound precursor in an acidic medium, followed by a selective reduction of the resulting N-oxide sulfoxide to yield rabeprazole.[8] While the final product of this specific patent is rabeprazole, the intermediate formed after the oxidation step is this compound. This method highlights the stability of the N-oxide derivatives in acidic conditions, a notable contrast to rabeprazole itself which is acid-labile.[8][9][10]

Key Features of the Acidic Oxidation Pathway

-

Oxidizing Agent: N-halosuccinimides, such as N-chlorosuccinimide (NCS), are preferred in this method.[8]

-

pH Control: The reaction is carried out at a controlled acidic pH, typically between 2.5 and 5.5.[8]

-

Solvent System: A mixture of water and an organic solvent like acetone or acetonitrile is commonly used.[8]

-

Temperature: The oxidation is generally performed at low temperatures, between -20°C and 30°C.[8]

Experimental Protocol: Synthesis of this compound via Acidic Oxidation [8]

-

Prepare a mixture of 2-[[4-[3-methoxypropoxy]-3-methyl-2-pyridinyl]-methylthio]-1H-benzimidazole N-oxide (12 g, 33.4 mmol), water (36 mL), and acetone (36 mL).

-

Adjust the pH to 5 with 2M HCl and cool the mixture to 0-5°C.

-

Add N-chlorosuccinimide (6.7 g, 50.1 mmol) in portions every 7 minutes, while maintaining the pH between 3.5 and 5 by adding a 30% aqueous sodium hydroxide solution.

-

Stir the reaction mixture at 0-5°C for 2 hours, ensuring the pH remains within the specified range.

-

After completion, quench the reaction by adding sodium metabisulfite (Na₂S₂O₅) and stir for 30 minutes at 20-25°C.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

Visualizing the Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor - Google Patents [patents.google.com]

- 9. WO2008155780A2 - Improved process for the preparation of pure rabeprazole - Google Patents [patents.google.com]

- 10. US20100190989A1 - Process for the preparation of pure rabeprazole - Google Patents [patents.google.com]

The Formation of Rabeprazole Sulfide N-Oxide: A Mechanistic and Practical Guide for Drug Development Professionals

Introduction: The Imperative of Impurity Profiling in Rabeprazole Development

Rabeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, operates as a proton pump inhibitor, effectively suppressing gastric acid secretion. The synthetic pathway to this complex molecule, while elegant, is not without its challenges. A critical aspect of ensuring the safety and efficacy of Rabeprazole lies in the meticulous identification, characterization, and control of process-related impurities and degradation products. Among these, Rabeprazole Sulfide N-Oxide presents a unique challenge due to its multiple potential origins. This technical guide provides an in-depth exploration of the mechanisms underlying the formation of this compound, offering practical insights for researchers, scientists, and drug development professionals dedicated to the robust quality control of this vital pharmaceutical agent.

Core Mechanisms of this compound Formation

The emergence of this compound as an impurity can be attributed to two primary pathways: its formation as a byproduct during the synthesis of Rabeprazole and its genesis as a degradation product of the active pharmaceutical ingredient (API). Understanding these pathways is paramount for developing effective control strategies.

Pathway A: Formation During Synthesis via Over-oxidation

The principal synthetic route to Rabeprazole involves the controlled oxidation of its immediate precursor, Rabeprazole Sulfide (2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole)[1][2]. This transformation, targeting the thioether linkage to create the therapeutic sulfoxide, is a delicate chemical balancing act. The pyridine nitrogen within the Rabeprazole scaffold is also susceptible to oxidation, particularly when potent oxidizing agents are employed.

Commonly utilized oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide possess the potential to not only convert the sulfide to the desired sulfoxide but also to concurrently or subsequently oxidize the pyridine nitrogen, yielding the N-oxide derivative[3][4][5][6]. Inadequate control of reaction parameters, including temperature, stoichiometry of the oxidizing agent, and reaction time, can lead to the over-oxidation of Rabeprazole Sulfide, resulting in the formation of this compound as a significant impurity[3].

Caption: Synthetic pathway leading to Rabeprazole and the formation of impurities.

Pathway B: Formation from Rabeprazole Degradation

Rabeprazole is known to be susceptible to degradation under various stress conditions, including acidic environments[7][8]. One of the primary degradation pathways involves the reduction of the sulfoxide group back to the thioether, yielding Rabeprazole Sulfide[9]. This process can occur non-enzymatically[9].

Once formed, the Rabeprazole Sulfide degradant is then susceptible to oxidation of its pyridine nitrogen. This oxidation can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal ions which can act as catalysts. This pathway underscores the importance of appropriate storage and handling conditions for the Rabeprazole drug substance and product to prevent the formation of this impurity over time.

Caption: Degradation pathway of Rabeprazole leading to the formation of this compound.

Experimental Protocols

To effectively study and control the formation of this compound, robust analytical methods and the availability of a pure impurity standard are essential.

Synthesis of this compound Standard

The following protocol outlines a laboratory-scale synthesis of this compound, which can be used as a reference standard for analytical method development and validation. This synthesis is adapted from literature procedures describing the N-oxidation of similar pyridine-containing compounds[4][5].

Materials:

-

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

-

meta-Chloroperbenzoic acid (m-CPBA)

-

Chloroform

-

Saturated sodium bicarbonate solution

-

2-mercaptobenzimidazole

-

Sodium hydroxide

-

Ethanol

-

Water

-

Ethyl acetate

Step-by-Step Methodology:

-

Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine N-oxide:

-

Dissolve 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine in chloroform.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add m-CPBA portion-wise while maintaining the temperature.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-oxide.

-

-

Synthesis of this compound:

-

Dissolve 2-mercaptobenzimidazole in a solution of sodium hydroxide in ethanol/water.

-

Add the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine N-oxide from the previous step to this solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).

-

Characterization: The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

Analytical Method for Detection and Quantification

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the detection and quantification of this compound in Rabeprazole drug substance and formulations[1][10][11].

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate buffer (e.g., 0.025 M KH₂PO₄), pH adjusted to 7.0 with triethylamine |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 286 nm |

| Injection Volume | 10 µL |

| Diluent | A mixture of water and acetonitrile |

Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness[12]. Forced degradation studies should be performed on Rabeprazole to demonstrate that the method is stability-indicating and can effectively separate the this compound peak from the main Rabeprazole peak and other potential degradation products[10][12].

Control Strategies and Mitigation

Minimizing the formation of this compound requires a multi-faceted approach encompassing both process chemistry and formulation development:

-

Optimization of Synthesis:

-

Careful control of the stoichiometry of the oxidizing agent during the conversion of Rabeprazole Sulfide to Rabeprazole.

-

Precise temperature control to prevent over-oxidation.

-

In-process monitoring to determine the reaction endpoint accurately.

-

Consideration of alternative, more selective oxidizing agents.

-

-

Formulation and Storage:

-

Use of antioxidants in the formulation to scavenge any residual oxidizing species or prevent atmospheric oxidation.

-

Protection from light through appropriate packaging.

-

Storage at controlled temperature and humidity to minimize degradation.

-

Ensuring the compatibility of Rabeprazole with all excipients in the formulation to avoid conditions that could promote its degradation to Rabeprazole Sulfide[7].

-

Conclusion

The formation of this compound is a critical quality attribute to monitor in the development and manufacturing of Rabeprazole. A thorough understanding of its formation mechanisms, both during synthesis and as a degradation product, is essential for implementing effective control strategies. By employing robust analytical methodologies for detection and quantification, and by optimizing process parameters and formulation design, the presence of this impurity can be effectively minimized, ensuring the quality, safety, and efficacy of Rabeprazole for patients.

References

-

Rabeprazole Pathway, Pharmacokinetics - ClinPGx. Link

-

Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Link

-

Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Link

-

Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Link

-

Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. Link

-

Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. Link

-

Identification and characterization of potential impurities of rabeprazole sodium. Link

-

Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. Link

-

Identification and characterization of potential impurities of rabeprazole sodium | Request PDF. Link

-

Degradation products (DP) of rabeprazole sodium from acid, base, oxidation, dry heat and photo degradation. Link

-

Identification and synthesis of potential impurities of rabeprazole sodium. Link

-

Process for the preparation of a gastric acid secretion inhibitor. Link

-

Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Link

-

Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Link

-

Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Link

-

Synthesis of degradants and impurities of rabeprazole. Link

-

A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. Link

-

Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. Link

-

Sulfoxide synthesis by oxidation. Link

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Link

-

Identification and synthesis of potential impurities of rabeprazole sodium*. Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of Rabeprazole Sulfide N-Oxide.

An In-Depth Technical Guide to the Physicochemical Properties of Rabeprazole Sulfide N-Oxide

Introduction

In the landscape of pharmaceutical manufacturing and drug development, the purity and quality of an Active Pharmaceutical Ingredient (API) are paramount. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the stringent identification and characterization of any impurity present at a level of 0.10% or greater. Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders, is no exception. During its synthesis and metabolic processes, several related substances are formed, one of which is this compound.

This technical guide provides a comprehensive exploration of the core physical and chemical properties of this compound. As a known metabolite and process-related impurity of Rabeprazole, a thorough understanding of this compound is critical for researchers, analytical scientists, and quality control professionals.[1][2] This document delves into its chemical identity, physicochemical characteristics, synthesis, analytical methodologies, and stability profile, offering field-proven insights and self-validating protocols essential for its accurate identification and control.

Chemical Identity and Structure

This compound is structurally distinguished from its parent sulfide by the presence of an N-oxide functional group on the pyridine ring. This modification significantly alters its polarity and chemical behavior.

Chemical Name: 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole[3][4][5][6]

Structural Relationships

The following diagram illustrates the oxidative relationship between Rabeprazole Sulfide, the parent drug Rabeprazole, and the subject of this guide, this compound. The sulfide is a key intermediate and metabolite, which can be oxidized to either the active drug (a sulfoxide) or to the N-oxide impurity.

Caption: Oxidative pathways from Rabeprazole Sulfide.

Core Identifiers

A summary of the essential chemical identifiers for this compound is provided below for unambiguous identification.

| Identifier | Value | Reference(s) |

| CAS Number | 924663-40-1 | [3][4][5][6][7][8] |

| Molecular Formula | C₁₈H₂₁N₃O₃S | [3][4][5][6][7] |

| Molecular Weight | 359.44 g/mol | [3][4][5][6][7] |

| Accurate Mass | 359.1304 Da | [7][9] |

| InChI | InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | [7][9] |

| SMILES | COCCCOc1ccn(=O)c(CSc2nc3ccccc3[nH]2)c1C | [7][9] |

Physicochemical Properties

The physical properties of this compound are crucial for its handling, isolation, and analytical method development.

| Property | Description | Reference(s) |

| Appearance | Off-White Solid | [4] |

| Melting Point | 152-154 °C | [4] |

| Solubility | Soluble in Methanol, Dimethyl Sulfoxide (DMSO), Chloroform | [3][4] |

| Storage Conditions | Recommended storage at 2-8 °C or -20°C in a well-closed container to prevent degradation. | [3][4][6] |

Synthesis and Formation

This compound originates primarily as a process-related impurity during the synthesis of Rabeprazole.[1] Its formation is typically a result of undesired side reactions. The synthesis of Rabeprazole often involves the oxidation of Rabeprazole Sulfide. If the reaction conditions are not strictly controlled, oxidation can occur at the pyridine nitrogen in addition to the desired sulfoxidation, leading to the formation of N-oxide impurities.

A conceptual synthesis workflow involves the N-oxidation of the pyridine-containing precursor before or after its condensation with 2-mercaptobenzimidazole.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. allmpus.com [allmpus.com]

- 4. usbio.net [usbio.net]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. Rabeprazole Sulfide | CAS 117977-21-6 | LGC Standards [lgcstandards.com]

- 9. This compound | LGC Standards [lgcstandards.com]

A Comprehensive Technical Guide to Rabeprazole Sulfide N-Oxide: Synthesis, Characterization, and Analytical Control

This guide provides an in-depth exploration of Rabeprazole Sulfide N-Oxide, a significant related substance of the proton pump inhibitor, Rabeprazole. Designed for researchers, scientists, and drug development professionals, this document details its chemical identity, synthesis, analytical characterization, and its role as a pharmaceutical impurity. The methodologies and insights presented herein are grounded in established scientific principles and regulatory expectations to ensure technical accuracy and practical applicability.

Introduction: The Significance of Rabeprazole and Its Related Substances

Rabeprazole is a widely prescribed proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase in gastric parietal cells. It is a cornerstone in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The manufacturing and stability of Rabeprazole, like any active pharmaceutical ingredient (API), can lead to the formation of related substances or impurities.[1][2][3] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.

This compound is one such related substance, identified as both a metabolite and a process impurity.[1][3][4][5] Its presence must be monitored and controlled within strict limits defined by pharmacopeias and regulatory bodies like the ICH. This guide offers a detailed technical overview to support the analytical and synthetic requirements associated with this specific compound.

Core Physicochemical & Chemical Identity

This compound is the N-oxidized pyridine ring counterpart to Rabeprazole Sulfide, a key intermediate in the synthesis of Rabeprazole itself. The introduction of the N-oxide functional group significantly alters the molecule's polarity and chemical properties.

| Property | Value | Source(s) |

| Chemical Name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole | [6][7][8] |

| CAS Number | 924663-40-1 | [4][6][9][10] |

| Molecular Formula | C18H21N3O3S | [6][7][9][10][11] |

| Molecular Weight | 359.44 g/mol | [6][9][10] |

| Appearance | Off-White Solid | [9] |

| Solubility | Soluble in Methanol, DMSO, Chloroform | [6][9] |

| Storage | 2-8°C or -20°C, in a well-closed container | [6][7][9] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically not a primary objective but rather a necessary step for impurity reference standard preparation or as an intermediate in alternative synthetic routes to N-oxide derivatives of Rabeprazole.[12] The most common pathway involves the direct oxidation of Rabeprazole Sulfide or the condensation of an N-oxidized pyridine intermediate with 2-mercaptobenzimidazole.

Synthetic Workflow

The preparation of this compound can be achieved via a two-step process starting from the key pyridine intermediate.

Caption: Figure 1. Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials: 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, m-chloroperoxybenzoic acid (m-CPBA), chloroform, 2-mercaptobenzimidazole, sodium hydroxide (NaOH), acetone, water.

Step 1: Preparation of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide

-

Dissolve 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (1 equivalent) in chloroform.

-

Cool the solution to 0-5°C in an ice bath.

-

Add m-CPBA (approx. 1.1 equivalents) portion-wise, maintaining the temperature below 10°C.[2]

-

Causality: m-CPBA is a highly effective and selective oxidizing agent for converting pyridinic nitrogen to its N-oxide without significantly oxidizing the thioether linkage that will be formed in the next step. The peroxyacid delivers an oxygen atom to the nucleophilic nitrogen. Low temperature is crucial to control the reaction's exothermicity and prevent over-oxidation or side reactions.

-

-

Stir the reaction mixture at this temperature for 1-2 hours until TLC or HPLC analysis shows complete consumption of the starting material.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to quench and remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the N-oxide intermediate. This product is often used immediately in the next step.[2]

Step 2: Synthesis of this compound

-

In a separate vessel, dissolve 2-mercaptobenzimidazole (1 equivalent) in a mixture of water and acetone containing NaOH (1.1 equivalents).

-

Causality: NaOH acts as a base to deprotonate the acidic thiol group of 2-mercaptobenzimidazole, forming the highly nucleophilic thiolate anion. This anion is essential for the subsequent nucleophilic substitution reaction.

-

-

To this solution, add the 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide intermediate prepared in Step 1.

-

Stir the mixture at room temperature for 1-2 hours.[3] Monitor the reaction progress by HPLC.

-

Upon completion, the product may precipitate. If not, the reaction mixture can be diluted with water to induce precipitation.

-

Filter the solid product, wash with water to remove inorganic salts, and dry under vacuum to yield crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate).

Analytical Characterization and Control Strategy

As a known impurity, robust analytical methods are required for the detection and quantification of this compound in Rabeprazole API and formulated products. High-Performance Liquid Chromatography (HPLC) is the predominant technique.[5]

Relationship Diagram: Rabeprazole and Key Impurities

Caption: Figure 2. Relationship between Rabeprazole and its key oxidative impurities.

Analytical Protocol: HPLC Method for Impurity Profiling

This protocol is a representative method based on principles described in the literature for separating Rabeprazole from its related substances.[13][14]

Chromatographic Conditions:

-

Column: C18 (e.g., Symmetry C18, 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH adjusted to ~7.5 with ammonia)

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 70% B

-

25-30 min: 70% B

-

30-35 min: 70% to 10% B

-

35-40 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

Rationale for Method Parameters:

-

C18 Column: Provides excellent hydrophobic retention and separation for the moderately nonpolar Rabeprazole and its analogues.

-

Gradient Elution: Necessary to resolve impurities with a wide range of polarities, from the more polar N-oxides to the less polar sulfide precursor, within a reasonable runtime.

-

Ammonium Acetate Buffer: It is volatile and compatible with mass spectrometry (LC-MS), making it ideal for peak identification and confirmation.[13] The neutral-to-slightly-basic pH helps ensure the stability of the acid-labile Rabeprazole during analysis.

-

UV Detection at 280 nm: This wavelength provides a good chromophoric response for the benzimidazole core structure common to Rabeprazole and its related impurities, allowing for sensitive detection.

Structural Confirmation: NMR and Mass Spectrometry

Confirmation of the identity of a synthesized reference standard is critical.

-

Mass Spectrometry (MS): In LC-MS analysis using electrospray ionization (ESI) in positive mode, this compound will exhibit a prominent protonated molecular ion [M+H]+ at m/z 360.4. This confirms the molecular weight.[15]

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include:

-

Singlets for the pyridine methyl and O-methyl groups.

-

Multiplets for the aromatic protons of the benzimidazole moiety.

-

Distinct doublets for the pyridine ring protons, which will be shifted compared to the non-N-oxidized analogue due to the electronic effect of the N-oxide group.

-

Triplets and a quintet corresponding to the methoxypropoxy side chain.[1]

-

A broad singlet for the benzimidazole -NH proton.[1]

-

Conclusion

This compound is a critical compound in the quality control and development of Rabeprazole. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical behavior is essential for pharmaceutical scientists. The protocols and rationales provided in this guide serve as a robust foundation for researchers to synthesize, identify, and quantify this impurity, thereby ensuring the quality, safety, and efficacy of Rabeprazole drug products. The self-validating nature of combining chromatographic separation with spectral confirmation (MS, NMR) provides the highest degree of confidence in analytical results, aligning with the stringent requirements of the pharmaceutical industry.

References

- Allmpus Laboratories Pvt. Ltd. (n.d.). This compound.

- United States Biological. (n.d.). This compound CAS 924663-40-1.

- United States Biological. (n.d.). This compound - Data Sheet.

- Opulent Pharma. (n.d.). This compound.

- Chemxtel Labs. (n.d.). Rabeprazole Archives.

- Simson Pharma Limited. (n.d.). This compound | CAS No- 924663-40-1.

- LGC Standards. (n.d.). Rabeprazole Sulfide | CAS 117977-21-6.

- Santa Cruz Biotechnology, Inc. (n.d.). Rabeprazole N-Oxide | CAS 924663-38-7.

- GLP Pharma Standards. (n.d.). This compound | CAS No- 924663-40-1.

- Pharmaffiliates. (n.d.). Rabeprazole-impurities.

-

Reddy, G. M., et al. (2008). Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. [Link]

- Esteve Soler, J. A., et al. (2009). Process for the preparation of a gastric acid secretion inhibitor.

- Veeprho. (n.d.). Rabeprazole Related Compound F | CAS 168167-42-8.

- LGC Standards. (n.d.). Rabeprazole EP Impurity A (Rabeprazole USP Related Compound D).

- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 583-39-1 Rabeprazole Related Compound C Impurity.

-

Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278-290. [Link]

-

Ganta, M. R., et al. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. [Link]

-

Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate. [Link]

- Sanjay, M. R., & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2), 807-848.

-

Ramisetti, N. R., et al. (2012). Synthesis, isolation and characterization of new impurities in rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link]

-

Kumar, D., et al. (2018). A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations. Journal of Separation Science, 41(20), 3855-3863. [Link]

- Anonymous. (n.d.). Certificate of Analysis: this compound. Sample document.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Rabeprazole Sulfide | CAS 117977-21-6 | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. allmpus.com [allmpus.com]

- 7. usbio.net [usbio.net]

- 8. glppharmastandards.com [glppharmastandards.com]

- 9. usbio.net [usbio.net]

- 10. This compound - Opulent Pharma [opulentpharma.com]

- 11. Rabeprazole Archives - Chemxtel Labs [chemxtel.com]

- 12. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor - Google Patents [patents.google.com]

- 13. jocpr.com [jocpr.com]

- 14. A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cleanchemlab.com [cleanchemlab.com]

Introduction: Situating Rabeprazole Sulfide N-Oxide within the Proton Pump Inhibitor Landscape

An In-Depth Technical Guide to the Biological Activity and Pharmacological Profile of Rabeprazole Sulfide N-Oxide

Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells.[1][2][3] It is a cornerstone in the treatment of acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[4][5] Like all pharmaceuticals, rabeprazole undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites.[4]

The primary metabolic pathways for rabeprazole are both enzymatic, involving cytochrome P450 isoenzymes (CYP2C19 and CYP3A4), and non-enzymatic.[6][7][8] Key metabolites include rabeprazole sulfide (thioether), formed through non-enzymatic reduction, and rabeprazole sulfone, an oxidative product of CYP3A4 activity.[7][9][10] Additionally, N-oxidation can occur, leading to compounds like rabeprazole N-oxide.[11][12]

This guide focuses specifically on This compound (CAS 924663-40-1), a compound that incorporates both the sulfide moiety and the N-oxide functional group.[13][14][15] While rabeprazole's primary metabolites have been studied, this compound is less characterized in public literature, often identified as a process-related impurity or a reference standard in the manufacturing of rabeprazole.[14][16] This document provides a comprehensive overview of its known chemical nature and, critically, outlines a robust pharmacological and biological profiling strategy to elucidate its activity for research and drug development professionals.

Metabolic Fate of Rabeprazole: A Pathway to its Derivatives

Understanding the formation of rabeprazole derivatives is crucial to contextualizing the significance of this compound. The parent drug, a sulfoxide, is a prodrug that is activated in the acidic environment of parietal cells.[17] However, before it reaches its target, it is subject to systemic metabolism.

The major metabolic transformations include:

-

Reduction to Rabeprazole Sulfide (Thioether): A significant pathway that occurs mainly via a non-enzymatic reduction.[8] This metabolite is considered active.[18][19]

-

Oxidation to Rabeprazole Sulfone: Primarily mediated by the CYP3A4 enzyme.[9]

-

Demethylation: Catalyzed by CYP2C19.[8]

-

N-Oxidation: Formation of an N-oxide on the pyridine ring, leading to compounds like Rabeprazole N-Oxide.[1][11]

This compound is a hybrid of these pathways, representing the N-oxidized form of the rabeprazole sulfide metabolite.

Caption: Metabolic Pathways of Rabeprazole.

Known Biological Activity of Core Metabolites

While data on this compound is sparse, examining its parent metabolites provides a logical foundation for hypothesizing its potential activity.

| Metabolite | Known Biological Activity | Reference |

| Rabeprazole Sulfide | Active metabolite. Inhibits the motility of H. pylori (IC₅₀ = 0.25 µg/ml). Exhibits cytotoxicity against HepG2 and PANC-1 cancer cells. | [19] |

| Rabeprazole Sulfone | Considered a major metabolite formed via CYP3A4. Its direct pharmacological activity as a PPI is significantly less than the parent compound. | [9][11] |

| Rabeprazole N-Oxide | Primarily documented as a synthetic impurity. Some sources suggest it may inhibit the H+/K+-ATPase enzyme, but comprehensive data is lacking. | [12][] |

| This compound | Primarily documented as a reference standard and potential impurity. Biological activity is not well-characterized in public literature. | [13][14][16] |

Pharmacological Profiling of this compound: A Proposed Methodological Workflow

Given the absence of extensive data, a structured experimental approach is required to define the pharmacological profile of this compound. The following protocols represent a comprehensive strategy for its characterization.

Caption: Experimental Workflow for Pharmacological Profiling.

Experimental Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

Rationale: The definitive mechanism of action for PPIs is the inhibition of the gastric proton pump.[3][17] This enzymatic assay is the foundational experiment to determine if this compound retains the primary activity of its parent drug class.

Methodology:

-

Preparation of H+/K+-ATPase Vesicles: Isolate gastric vesicles rich in H+/K+-ATPase from rabbit or hog stomachs.

-

Compound Incubation: Pre-incubate the gastric vesicles with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a positive control (e.g., Rabeprazole) at 37°C in an acidic activation buffer (pH < 5.0) to facilitate the conversion to the active sulfenamide form.

-

Initiation of Reaction: Initiate the ATPase reaction by adding Mg²⁺ and ATP to the vesicle suspension.

-

Measurement of Activity: Quantify the ATPase activity by measuring the rate of inorganic phosphate (Pi) released from ATP hydrolysis, typically using a colorimetric method like the Fiske-Subbarow method.

-

Data Analysis: Calculate the percentage of inhibition relative to a vehicle control. Plot the inhibition curve and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Experimental Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLMs)

Rationale: Assessing metabolic stability is critical to predict a compound's in vivo half-life and clearance.[9] This protocol determines the rate at which this compound is metabolized by the primary drug-metabolizing enzymes in the liver.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained CYP enzyme activity.

-

-

Incubation:

-

In a microcentrifuge tube, combine the reaction buffer, HLM protein (e.g., 0.5 mg/mL), and this compound (final concentration, e.g., 1 µM).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of this compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Experimental Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents

Rationale: An in vivo study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a whole-organism system. This provides crucial data on bioavailability, plasma exposure, and half-life.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

-

Oral (PO) Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.

-

-

Blood Sampling: Collect serial blood samples from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

-

Maximum plasma concentration (Cₘₐₓ)

-

Time to reach maximum concentration (Tₘₐₓ)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Oral bioavailability (F%)

-

Anticipated Profile and Future Directions

Based on its structure, it can be hypothesized that this compound may possess a hybrid pharmacological profile. The presence of the sulfide moiety suggests potential for some biological activity, as seen with Rabeprazole Sulfide.[19] However, the N-oxide group may alter its ability to be protonated and activated, potentially reducing its potency as a proton pump inhibitor compared to rabeprazole itself. The proposed experimental workflow will systematically address these questions.

Successful characterization will pave the way for further investigation into its off-target effects, potential for drug-drug interactions, and a comprehensive toxicological assessment.[21][22] This foundational research is essential to fully understand the role and impact of this specific rabeprazole-related compound in both a manufacturing and a potential physiological context.

Conclusion

This compound exists at the intersection of rabeprazole's metabolic and synthetic pathways. While currently viewed primarily as an impurity, its structural similarity to active metabolites warrants a thorough investigation of its biological and pharmacological properties. The technical guide presented here offers a logical, field-proven framework for researchers to systematically elucidate the profile of this compound. By moving from foundational in vitro enzymatic and metabolic assays to determinative in vivo pharmacokinetic studies, the scientific community can transform this compound from a chemical entity on a data sheet to a fully characterized compound with a defined role in the pharmacology of proton pump inhibitors.

References

-

Choi, Y. J., et al. (2021). Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes. PubMed. Retrieved from [Link]

-

Haque, M. A., et al. (2022). A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]

-

Reddy, G. M., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Taylor & Francis Online. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rabeprazole sulfone N-oxide. PubChem. Retrieved from [Link]

-

Haque, M. A., et al. (2021). Toxicological impact of rabeprazole and evaluation of toxic effects on the plant-based eukaryotic test models. scielo.br. Retrieved from [Link]

-

Deranged Physiology. (n.d.). Rabeprazole. Deranged Physiology. Retrieved from [Link]

-

Cusimano, J., et al. (2022). Rabeprazole. Wikimedia Commons. Retrieved from [Link]

-

Stahlmann, R., & Blume, H. (2001). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. PubMed. Retrieved from [Link]

-

Williams, M. P., & Sercombe, J. (1999). Review article: the pharmacokinetics of rabeprazole in health and disease. PubMed. Retrieved from [Link]

-

Haque, M. A., et al. (2023). Toxicology of rabeprazole: a literature survey and an in silico study. ResearchGate. Retrieved from [Link]

-

Lee, J., et al. (2023). Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling. MDPI. Retrieved from [Link]

-

PharmGKB. (n.d.). Rabeprazole Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rabeprazole N-oxide. PubChem. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of impurities in rabeprazole sodium. JOCPR. Retrieved from [Link]

-

Lee, J. H., et al. (2005). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. PubMed. Retrieved from [Link]

-

Blume, H., & Stahlmann, R. (2001). Rabeprazole: Pharmacokinetics and pharmacokinetic drug interactions. ResearchGate. Retrieved from [Link]

-

DR JCR BIO. (n.d.). This compound. DR JCR BIO. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. Retrieved from [Link]

-

Allmpus. (n.d.). This compound. Allmpus. Retrieved from [Link]

-

Pallotta, S., et al. (2008). Rabeprazole: a second-generation proton pump inhibitor in the treatment of acid-related disease. PubMed. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). This compound. GLP Pharma Standards. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Rabeprazole Sodium?. Patsnap Synapse. Retrieved from [Link]

-

Warrington, S., et al. (2006). Rabeprazole is superior to omeprazole for the inhibition of peptone meal-stimulated gastric acid secretion in Helicobacter pylori-negative subjects. PMC - NIH. Retrieved from [Link]

-

Thjodleifsson, B. (2003). Rabeprazole: a pharmacologic and clinical review for acid-related disorders. PubMed. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Rabeprazole: a second-generation proton pump inhibitor in the treatment of acid-related disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]

- 4. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rabeprazole: a pharmacologic and clinical review for acid-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ClinPGx [clinpgx.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. usbio.net [usbio.net]

- 14. drjcrbio.com [drjcrbio.com]

- 15. allmpus.com [allmpus.com]

- 16. This compound | LGC Standards [lgcstandards.com]

- 17. derangedphysiology.com [derangedphysiology.com]

- 18. Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. caymanchem.com [caymanchem.com]

- 21. Toxicological impact of rabeprazole and evaluation of toxic effects on the plant-based eukaryotic test models [scielo.org.co]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Pathways of Rabeprazole, Focusing on Oxidative Transformations

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the metabolic fate of rabeprazole, a second-generation proton pump inhibitor (PPI). We will move beyond a surface-level description to dissect the causal mechanisms behind its biotransformation, with a particular focus on the oxidative pathways leading to its sulfone and N-oxide metabolites. This document is structured to provide both foundational knowledge and actionable experimental protocols for professionals in the field of drug metabolism and pharmacokinetics.

Introduction to Rabeprazole: A Unique Metabolic Profile

Rabeprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase, the proton pump of the parietal cell.[1] Its clinical efficacy in treating acid-related disorders is well-established.[1][2] However, the true distinction of rabeprazole among PPIs lies in its unique metabolic profile. Unlike other drugs in its class, such as omeprazole and lansoprazole, rabeprazole's clearance is not predominantly reliant on the highly polymorphic cytochrome P450 (CYP) 2C19 enzyme.[3][4][5][6] Instead, it undergoes extensive biotransformation via a prominent non-enzymatic pathway, complemented by contributions from CYP isoenzymes.[1][5][7][8] This characteristic results in more consistent inter-patient pharmacokinetics, reducing the impact of genetic polymorphisms on therapeutic outcomes.[3][6]

Understanding these parallel metabolic pathways—both enzymatic and non-enzymatic—is critical for predicting drug clearance, assessing the potential for drug-drug interactions (DDIs), and designing robust bioanalytical studies.

The Dueling Fates of Rabeprazole: Non-Enzymatic vs. Enzymatic Metabolism

Rabeprazole's journey in the body is characterized by two primary routes of metabolism, occurring mainly in the liver.[2][3][8]

A. The Dominant Non-Enzymatic Pathway: Reduction to Rabeprazole Sulfide

The principal metabolic transformation of rabeprazole is a non-enzymatic reduction of its sulfoxide moiety to form rabeprazole thioether, more commonly known as rabeprazole sulfide.[1][4][8] This reaction is a key differentiator for rabeprazole and contributes significantly to its overall clearance. Rabeprazole sulfide is not merely an inactive byproduct; it is considered an active metabolite, adding another layer of complexity and importance to this pathway.[9][10]

Caption: Initial non-enzymatic reduction of rabeprazole.

B. The Enzymatic Pathways: Oxidation and Demethylation

In parallel to the non-enzymatic reduction, rabeprazole is also a substrate for hepatic CYP450 enzymes. The two main isoenzymes involved are CYP2C19 and CYP3A4.[3][7][8]

-

Demethylation (CYP2C19): The CYP2C19 enzyme is responsible for metabolizing rabeprazole to its desmethyl rabeprazole metabolite.[1]

-

Oxidation (CYP3A4): The CYP3A4 enzyme catalyzes the oxidation of rabeprazole to rabeprazole sulfone.[1][11][12][13] This sulfone metabolite is pharmacologically inactive but serves as a crucial marker for CYP3A4 activity in relation to rabeprazole.[13]

Furthermore, rabeprazole sulfide can be further metabolized. For instance, it is converted to desmethyl rabeprazole sulfide by CYP2C19 and CYP2D6.[4][9] The overall metabolic scheme reveals a network of interconnected pathways.

Caption: Overview of major rabeprazole metabolic pathways.

In-Depth Focus: Oxidative Metabolism to Sulfone and N-Oxide

While the term "sulfide N-oxide" is not a formally recognized major metabolite, the oxidative metabolism of rabeprazole leads to two distinct and important molecules: rabeprazole sulfone and rabeprazole N-oxide.

Rabeprazole Sulfone: This metabolite is the product of S-oxidation at the sulfinyl group, a reaction primarily mediated by CYP3A4.[11][12] Its formation rate is a direct indicator of CYP3A4's contribution to rabeprazole's clearance. From a drug development perspective, rabeprazole sulfone is also a known process impurity that must be monitored during bulk drug synthesis.[14][15]

Rabeprazole N-Oxide: This compound is formed through the oxidation of the pyridine nitrogen atom. It has been synthesized and characterized as a related substance and potential impurity in the manufacturing process of rabeprazole.[14][15][16][17] Its formation in vivo is less characterized than the sulfone metabolite but represents another potential oxidative fate.

Experimental Protocols for Metabolic Investigation

To rigorously study these pathways, validated experimental systems are essential. The following sections provide self-validating protocols for characterizing rabeprazole's oxidative metabolism.

Protocol 1: In Vitro Metabolism of Rabeprazole to Sulfone using Human Liver Microsomes (HLMs)

This assay quantifies the formation of rabeprazole sulfone and validates the role of CYP3A4.[11]

A. Materials & Reagents:

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

Rabeprazole and Rabeprazole Sulfone analytical standards

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Ketoconazole (selective CYP3A4 inhibitor)

-

Acetonitrile (ACN) and Formic Acid (for reaction termination and LC-MS analysis)

-

Internal Standard (IS), e.g., Omeprazole or a stable isotope-labeled analog

B. Step-by-Step Methodology:

-

Preparation: Thaw HLMs on ice. Prepare working solutions of rabeprazole in buffer at various concentrations (e.g., 0.5 to 100 µM) to determine enzyme kinetics (Km and Vmax). Prepare a ketoconazole solution (e.g., 1 µM final concentration).

-

Incubation Setup (in duplicate or triplicate):

-

To a microcentrifuge tube, add:

-

Phosphate Buffer (to final volume of 200 µL)

-

HLM suspension (e.g., final concentration of 0.5 mg/mL protein)

-

Rabeprazole working solution

-

-

For the inhibition arm, add ketoconazole and pre-incubate the HLM/inhibitor mix for 10-15 minutes at 37°C.

-

-

Reaction Initiation: Pre-warm the tubes for 5 minutes at 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15-30 minutes, within the linear range of formation).

-

Reaction Termination: Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold ACN containing the IS. This precipitates the microsomal proteins.

-

Sample Processing: Vortex the tubes vigorously. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

C. Data Analysis:

-

Construct a calibration curve for rabeprazole sulfone.

-

Quantify the concentration of sulfone formed in each sample.

-

Calculate the initial velocity (v) of the reaction (pmol of metabolite/min/mg protein).

-

For kinetic analysis, plot v versus substrate concentration and fit to the Michaelis-Menten equation.

-

For the inhibition study, calculate the percentage of inhibition caused by ketoconazole. A significant reduction (>80%) in sulfone formation validates the primary role of CYP3A4.[11]

Caption: Workflow for the in vitro HLM assay.

Protocol 2: Bioanalytical Quantification by HPLC or LC-MS/MS

A robust and validated analytical method is the cornerstone of any metabolism study.

A. HPLC-UV Method Summary:

-

Objective: Simultaneous quantification of rabeprazole and its primary metabolites.

-

Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., Sodium Phosphate, pH 6.5) and an organic solvent (e.g., Acetonitrile).[19]

-

Detection: UV detection at a wavelength of approximately 285 nm.[19]

-

Sample Preparation: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is typically required to clean up plasma or urine samples and concentrate the analytes.[20][21]

B. LC-MS/MS Method for Enhanced Sensitivity:

-

Advantage: Superior sensitivity and specificity, allowing for lower limits of quantification, which is essential for metabolite analysis.[11][22]

-

Instrumentation: A triple quadrupole mass spectrometer is standard.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification. Example transitions are:

Data Presentation and Interpretation

Quantitative data from metabolic studies should be summarized for clarity and comparative analysis.

Table 1: Summary of Rabeprazole Metabolic Pathways and Analytical Parameters

| Metabolite | Formation Pathway | Key Enzyme(s) | Analytical Method | Typical MRM Transition (m/z) |

| Rabeprazole Sulfide | Non-Enzymatic Reduction | N/A | LC-MS/MS | Analyte-specific |

| Rabeprazole Sulfone | S-Oxidation | CYP3A4 [1][11][12] | LC-MS/MS | Analyte-specific |

| Desmethyl Rabeprazole | O-Demethylation | CYP2C19 [1] | LC-MS/MS | Analyte-specific |

| Desmethyl Rabeprazole Sulfide | O-Demethylation | CYP2C19, CYP2D6[9] | LC-MS/MS | Analyte-specific |

Conclusion

The metabolism of rabeprazole is a compelling case study in the interplay between enzymatic and non-enzymatic clearance mechanisms. Its primary conversion to rabeprazole sulfide via a non-enzymatic route significantly reduces its dependence on the polymorphic CYP2C19 enzyme, a feature that distinguishes it from other PPIs and contributes to its predictable pharmacokinetic profile.[5][6] The oxidative pathways, particularly the CYP3A4-mediated formation of rabeprazole sulfone, remain critically important for understanding the drug's complete disposition and potential for interactions with co-administered drugs that modulate this enzyme. The protocols and insights provided in this guide offer a robust framework for researchers to further investigate these intricate metabolic networks, ultimately contributing to the safer and more effective use of this important therapeutic agent.

References

-

Ishizaki, T., & Horai, Y. (1999). Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole. Alimentary Pharmacology & Therapeutics, 13 Suppl 3, 27–36. [Link]

-

Jetter, A., & Fuhr, U. (2002). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. Clinical Pharmacokinetics, 41(10), 731-746. [Link]

-

Thorn, C. F., et al. (2021). Rabeprazole Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Horn, J. (2004). Review article: Relationship between the metabolism and efficacy of proton pump inhibitors - Focus on rabeprazole. Alimentary Pharmacology & Therapeutics, 20 Suppl 6, 11-19. [Link]

-

Swan, J. C., et al. (1999). Review article: the pharmacokinetics of rabeprazole in health and disease. Alimentary Pharmacology & Therapeutics, 13 Suppl 3, 11-17. [Link]

-